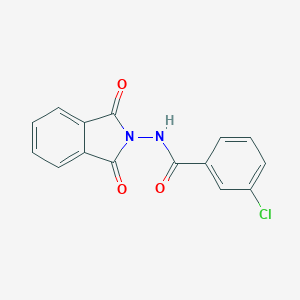
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 3-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenylacetamide
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-fluorobenzamide
Uniqueness
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C15H9ClN2O3 |
|---|---|
Molecular Weight |
300.69 g/mol |
IUPAC Name |
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)15(18)21/h1-8H,(H,17,19) |
InChI Key |
RCKVLSGVNQYHIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325881.png)
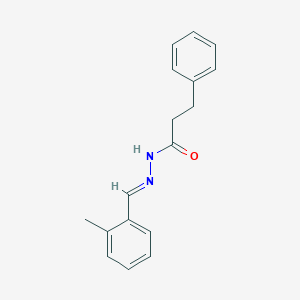
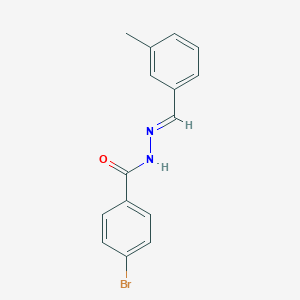
![{3-[(2,3-Dichlorobenzylidene)amino]phenyl}methanol](/img/structure/B325889.png)
![3-iodo-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325891.png)
![3-iodo-N-[(2-methoxy-1-naphthyl)methylene]-4-methylaniline](/img/structure/B325892.png)
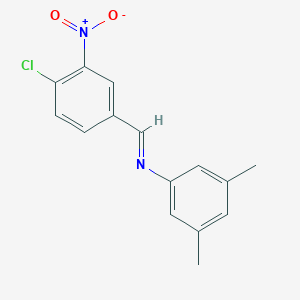
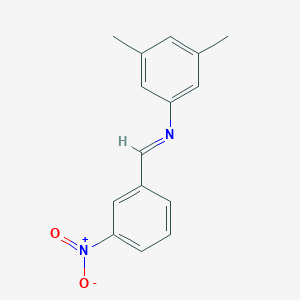
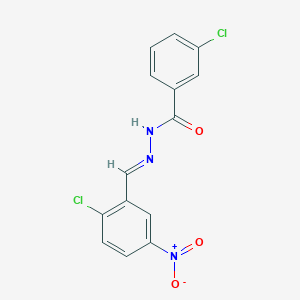
![4-ethoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B325899.png)
![(6E)-6-[(3,5-dichloroanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325900.png)
![N-[4-(benzyloxy)benzylidene]-3,5-dimethylaniline](/img/structure/B325901.png)
![(6E)-4-bromo-6-[(3,5-dichloroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325902.png)
![3,5-dichloro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325903.png)
